molecular formula C20H18O6 B2497571 (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate CAS No. 893380-89-7

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Cat. No.: B2497571
CAS No.: 893380-89-7
M. Wt: 354.358
InChI Key: FRVQQVGGNMXNPI-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a chemical compound of interest in materials science and organic electronics research. Its molecular structure, featuring a benzofuran core and an extended conjugated system, is characteristic of compounds investigated for their optoelectronic properties. Researchers are exploring this compound and its analogs as potential active components in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to its ability to undergo photoinduced electron transfer. The Z-configuration around the central double bond is crucial for defining its specific photophysical characteristics, such as its absorption and emission profiles. The ethoxy and ester functional groups provide handles for further chemical modification, allowing for the fine-tuning of solubility and electronic properties for specific device architectures. This reagent serves as a valuable building block for synthetic chemists and materials scientists developing novel π-conjugated systems for advanced technological applications.

Properties

IUPAC Name

methyl 2-[2-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-14-8-9-15-17(11-14)26-18(20(15)22)10-13-6-4-5-7-16(13)25-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVQQVGGNMXNPI-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is usually introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the benzofuran in the presence of a base.

    Formation of the Phenoxyacetate Moiety: This step involves the reaction of the benzofuran derivative with a phenoxyacetic acid derivative, often using esterification conditions with a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethoxy and phenoxyacetate groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related benzofuran derivatives:

Table 1: Structural and Functional Comparison of (Z)-Methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate and Analogues

Compound Name Structural Features Biological Activity Synthesis Method Key Findings References
This compound - Z-configuration
- 6-ethoxy substituent
- Phenoxyacetate ester
Not explicitly reported; inferred herbicidal/antimicrobial potential Likely Pd-catalyzed oxidative carbonylation (analogous to E-isomers) Stereochemistry (Z vs. E) may influence binding to biological targets due to spatial arrangement of substituents. Ethoxy group enhances electron-donating effects, potentially stabilizing reactive intermediates.
(E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (Compound 1) - E-configuration
- Butylimino substituent
Herbicidal activity (Arabidopsis thaliana growth inhibition) PdI2/KI-catalyzed oxidative carbonylation Demonstrated 80% inhibition of Arabidopsis root growth at 100 µM. Butylimino group enhances lipophilicity, improving membrane permeability.
(Z)-Ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate - Z-configuration
- Ethyl ester
- Furylmethylene substituent
Not reported; furan derivatives often show antimicrobial activity Unclear; possibly nucleophilic substitution or condensation Furyl group introduces π-π stacking potential, which could enhance binding to aromatic residues in enzymes. Ethyl ester may reduce solubility compared to methyl.
(Z)-Methyl 2-[[2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate - Z-configuration
- 3-fluorobenzylidene substituent
Anticipated enhanced bioactivity due to fluorine’s electronegativity Condensation of benzofuran precursors with fluorinated aldehydes Fluorine atom increases electronegativity, potentially improving binding affinity to target proteins. May exhibit antifungal or antiviral properties.
(Z)-Methyl 2-[(Z)-4-oxo-2-(2-tosylhydrazono)thiazolidin-5-ylidene]acetate - Thiazolidinone core
- Tosylhydrazone substituent
Antimicrobial (structural analogs show activity) Multi-step condensation and cyclization Thiazole heterocycle introduces sulfur-based interactions, broadening activity spectrum. Tosyl group may enhance stability and bioavailability.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - Fluorine and methylsulfanyl substituents
- Carboxylic acid group
Antibacterial, antifungal Base hydrolysis of ethyl ester precursor Carboxylic acid enables hydrogen bonding, critical for dimerization and crystal packing. Methylsulfanyl group enhances hydrophobic interactions.
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate - Benzyl ester
- 5-methylfuran substituent
Likely improved lipophilicity for bioactivity Esterification of phenolic intermediates with benzyl bromide Benzyl ester increases molecular weight and logP, potentially enhancing blood-brain barrier penetration. Methylfuran may modulate metabolic stability.

Key Observations from Comparative Analysis

Stereochemistry : The Z-configuration in the target compound distinguishes it from E-isomers (e.g., Compound 1 ), which exhibit confirmed herbicidal activity. Stereoelectronic effects (e.g., conjugation stability) may alter reactivity and target binding.

Substituent Effects: Ethoxy (Target) vs. Furyl () vs. Benzyl (): Furyl groups enable π-stacking, while benzyl esters improve lipophilicity.

Biological Activity: Herbicidal activity is prominent in E-isomers with imino substituents , while antimicrobial activity correlates with carboxylic acids (e.g., ) or thiazole cores .

Synthetic Accessibility : Pd-catalyzed methods are scalable for agrochemical derivatives, whereas multi-step syntheses (e.g., ) may limit practical applications.

Contradictions and Limitations

  • and focus on E-isomers, leaving the Z-isomer’s bioactivity speculative.
  • Fluorinated derivatives () are theorized to have enhanced activity but lack empirical validation.
  • Thiazole-based analogs () diverge structurally, complicating direct comparison.

Biological Activity

(Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits potential biological activities that have garnered interest in medicinal chemistry. The structural components of this compound suggest various pharmacological properties, including anticholinesterase and antiprotozoal activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H21O6C_{22}H_{21}O_6, and its molecular weight is approximately 365.4 g/mol. The compound features a methylene bridge linking the benzofuran moiety to a phenoxyacetate group, which is critical for its biological activity.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, a series of benzofuranone derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). One compound in this series demonstrated an IC50 value of 10 nM, indicating potent activity against AChE, which is crucial in the treatment of Alzheimer's disease and other cognitive disorders .

Antiprotozoal Activity

The antiprotozoal properties of benzofuran derivatives have been explored, with some compounds showing effectiveness against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the benzofuran scaffold enhance biological activity, suggesting that this compound may also exhibit similar effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target organisms. For example, its potential role as an AChE inhibitor suggests it may compete with acetylcholine at the enzyme's active site, thereby increasing acetylcholine levels in synaptic clefts .

Case Studies

  • Anticholinesterase Inhibition : In a study evaluating the anticholinesterase activity of various benzofuran derivatives, it was found that modifications to the ethoxy group significantly influenced inhibitory potency. The most effective compound was identified as a derivative with an IC50 value lower than that of standard inhibitors used in clinical settings .
  • Antiprotozoal Testing : A recent investigation into the efficacy of related compounds against E. histolytica showed that certain structural modifications enhanced potency significantly. Compounds with electron-withdrawing groups on the phenyl ring were particularly effective, suggesting a potential pathway for optimizing this compound for therapeutic use .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 ValueReference
(Z)-methyl 2-(2-(...Anticholinesterase10 nM
Benzofuran derivativeAntiprotozoal<0.740 µM
Related benzofuranoneAnticholinesteraseNot specified

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (Z)-methyl 2-(2-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?

Answer:
The synthesis typically involves sequential steps: (i) formation of the benzofuran core via cyclization, (ii) introduction of the ethoxy group at position 6, (iii) Z-selective condensation of the methylidenephenoxy moiety, and (iv) esterification. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions like over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for benzofuran formation, while dichloromethane is optimal for esterification .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during condensation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the Z-isomer, confirmed by HPLC purity >95% .

Basic: How can spectroscopic techniques confirm the stereochemistry and functional groups of this compound?

Answer:

  • NMR :
    • ¹H NMR : The Z-configuration is confirmed by coupling constants (J = 10–12 Hz) between the benzofuran C-H and methylidene proton .
    • ¹³C NMR : The carbonyl (C=O) at position 3 appears at ~175 ppm, while the ester carbonyl resonates at ~170 ppm .
  • IR : Strong absorbance at 1720–1740 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O ester) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀O₇: 384.1209) .

Basic: What are the common reactivity patterns of the benzofuran and ester moieties in this compound?

Answer:

  • Benzofuran core :
    • Electrophilic substitution : The ethoxy group at position 6 directs electrophiles (e.g., nitration) to position 4 .
    • Oxidation : The 3-oxo group can be reduced to a hydroxyl using NaBH₄, altering bioactivity .
  • Ester group :
    • Hydrolysis : Under basic conditions (NaOH/EtOH), forms carboxylic acid derivatives for SAR studies .
    • Transesterification : Reacts with alcohols (e.g., ethanol) in acidic media to modify solubility .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 40–75%) for this compound?

Answer:
Discrepancies arise from:

  • Impurity of intermediates : Use HPLC to quantify intermediates; repurify if purity <90% .
  • Z/E isomerization : Monitor reaction progress via ¹H NMR. Adding steric hindrance (e.g., bulky bases) stabilizes the Z-isomer .
  • Oxygen sensitivity : Perform reactions under inert gas (N₂/Ar) to prevent oxidation of the methylidene group .
    Methodology : Design a fractional factorial experiment (temperature, solvent, catalyst) to identify dominant yield factors .

Advanced: What experimental strategies are recommended to elucidate the compound’s biological targets and mechanisms?

Answer:

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
    • Cytotoxicity : Test IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays; compare to cisplatin controls .
  • Target identification :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics (Kd) to purified proteins (e.g., tubulin) .
    • DARTS (Drug Affinity Responsive Target Stability) : Identify protein targets by differential protease susceptibility .

Advanced: How can computational modeling predict binding interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) :
    • Prepare the compound’s 3D structure (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*) .
    • Dock into target pockets (e.g., COX-2 active site) to estimate binding affinity (ΔG < −8 kcal/mol suggests strong interaction) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess complex stability (RMSD < 2 Å) and hydrogen-bond persistence .

Advanced: What methodologies are used to study metabolic pathways and metabolite identification?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH; analyze via LC-MS/MS .
  • Metabolite profiling :
    • Phase I metabolites : Look for hydroxylation (m/z +16) or demethylation (m/z −14) .
    • Phase II metabolites : Glucuronidation (m/z +176) detected using β-glucuronidase treatment .
  • Stable isotope labeling : Use ¹³C-labeled compound to track metabolic fate in vivo .

Advanced: How does crystallography contribute to understanding the compound’s structural stability?

Answer:

  • Single-crystal X-ray diffraction :
    • Grow crystals via slow evaporation (benzene/ethanol) and resolve structure (Mo Kα radiation) .
    • Analyze hydrogen-bonding networks (e.g., O–H⋯O between carboxyl and benzofuran groups) stabilizing the Z-configuration .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking contributes 15–20% to lattice energy) .

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